molecular formula C10H15ClO4 B13186696 Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13186696
M. Wt: 234.67 g/mol
InChI Key: WTVOHTPEOFBFCC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a useful research compound. Its molecular formula is C10H15ClO4 and its molecular weight is 234.67 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15ClO4C_{10}H_{15}ClO_4 with a molecular weight of approximately 234.67 g/mol. The compound features a spirocyclic framework, which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the function of target molecules. This mechanism is crucial in understanding how the compound may influence various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound has been observed to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Candida albicans, highlighting its potential as an alternative treatment for infections.
  • Anti-inflammatory Research : In a study focused on inflammatory markers in vitro, this compound was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages. This finding supports its role in modulating immune responses.
  • Cancer Cell Line Analysis : Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis through caspase activation pathways. These findings suggest further exploration into its use as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10H15ClO4C_{10}H_{15}ClO_4Antimicrobial, Anti-inflammatory
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylateC9H13ClO4C_{9}H_{13}ClO_4Moderate antimicrobial activity
Methyl 6-methyl-5,7-dioxaspiro[2.5]octane-4-carboxylateC10H15O4C_{10}H_{15}O_4Limited anti-inflammatory effects

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-6-4-9(5-7(2)14-6)10(11,15-9)8(12)13-3/h6-7H,4-5H2,1-3H3

InChI Key

WTVOHTPEOFBFCC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(O1)C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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